molecular formula C10H12FNO2 B8516886 2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol

2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol

Cat. No. B8516886
M. Wt: 197.21 g/mol
InChI Key: VBNXTISVAZQBBK-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

6-Bromo-2-fluoropyridin-3-ol (3.67 g, 19.12 mmol), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.02 g, 19.12 mmol), potassium phosphate (6.25 g, 29.4 mmol), and 1,1-bis[(di-t-butyl-p-methylaminophenyl]palladium(ii) chloride (0.23 g, 0.33 mmol) were suspended in a mixture of dioxane (5 mL) and water (0.5 mL) and heated in the microwave to 110° C. for 20 min. The phases were allowed to settle and the organic evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to EtOAc gradient) gave the desired coupled material. It was dissolved in MeOH (60 mL) and DCM (30 mL) and treated with palladium (10% wt on carbon, 0.26 g, 0.24 mmol) and hydrogenated at 60 psi overnight. The mixture was filtered through a pad of celite and the filtrate evaporated under reduced pressure to give the desired 2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol (1.92 g, 9.74 mmol, 50.9% yield). It was used without purification.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
(di-t-butyl-p-methylaminophenyl]palladium(ii) chloride
Quantity
0.23 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([F:8])[C:5]([OH:9])=[CH:4][CH:3]=1.[O:10]1[CH2:15][CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(Cl)Cl>O1CCOCC1.O.CO.C(C1C(C(C)(C)C)=C([Pd]Cl)C=CC=1NC)(C)(C)C.[Pd]>[F:8][C:6]1[C:5]([OH:9])=[CH:4][CH:3]=[C:2]([CH:13]2[CH2:14][CH2:15][O:10][CH2:11][CH2:12]2)[N:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)F)O
Name
Quantity
4.02 g
Type
reactant
Smiles
O1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
Name
potassium phosphate
Quantity
6.25 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
(di-t-butyl-p-methylaminophenyl]palladium(ii) chloride
Quantity
0.23 g
Type
catalyst
Smiles
C(C)(C)(C)C=1C(=C(C=CC1NC)[Pd]Cl)C(C)(C)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
gave the
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=CC=C1O)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.74 mmol
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 50.9%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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